Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of a tetrathiophosphate group attached to a dimethyl 1-(4-methylphenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate typically involves the reaction of dimethyl 1-(4-methylphenyl)ethyl chloride with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The tetrathiophosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(4-methylphenyl)ethyl phosphate
- Dimethyl 1-(4-methylphenyl)ethyl thiophosphate
- Dimethyl 1-(4-methylphenyl)ethyl dithiophosphate
Uniqueness
Dimethyl 1-(4-methylphenyl)ethyl tetrathiophosphate is unique due to the presence of four sulfur atoms in its tetrathiophosphate group. This structural feature imparts distinct chemical and biological properties compared to its analogs with fewer sulfur atoms. The compound’s enhanced reactivity and potential biological activities make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
5418-88-2 |
---|---|
Molecular Formula |
C11H17PS4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethylsulfanyl-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS4/c1-9-5-7-11(8-6-9)10(2)16-12(13,14-3)15-4/h5-8,10H,1-4H3 |
InChI Key |
FFIDZPGJGCJWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)SP(=S)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.